molecular formula C15H10N4O B14554094 3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile CAS No. 61715-62-6

3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile

Cat. No.: B14554094
CAS No.: 61715-62-6
M. Wt: 262.27 g/mol
InChI Key: WXNGOAQQICNJFF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C14H8N4O It features a cyclobutane ring substituted with a 4-methoxyphenyl group and four cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of a suitable diene with a nitrile-substituted alkene. The reaction conditions often require a catalyst, such as a transition metal complex, and may be conducted under inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: 3-(4-Hydroxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile.

    Reduction: 3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetraamine.

    Substitution: 3-(4-Alkoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile.

Scientific Research Applications

3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyano groups can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

    3-(4-Methoxyphenyl)cyclohexane-1,1,2,2-tetracarbonitrile: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    3-(4-Methoxyphenyl)cyclopentane-1,1,2,2-tetracarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

3-(4-Methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

61715-62-6

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

3-(4-methoxyphenyl)cyclobutane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C15H10N4O/c1-20-12-4-2-11(3-5-12)13-6-14(7-16,8-17)15(13,9-18)10-19/h2-5,13H,6H2,1H3

InChI Key

WXNGOAQQICNJFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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